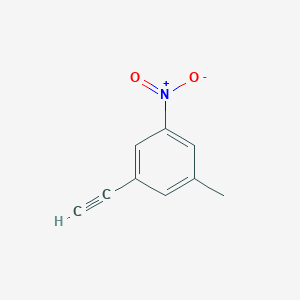

1-Ethynyl-3-methyl-5-nitrobenzene

Beschreibung

1-Ethynyl-3-methyl-5-nitrobenzene is a substituted aromatic compound featuring a nitro group (-NO₂) at the 5-position, a methyl group (-CH₃) at the 3-position, and an ethynyl group (-C≡CH) at the 1-position. This molecule combines electron-withdrawing (nitro) and electron-donating (methyl) substituents, alongside the highly reactive ethynyl moiety.

Eigenschaften

Molekularformel |

C9H7NO2 |

|---|---|

Molekulargewicht |

161.16 g/mol |

IUPAC-Name |

1-ethynyl-3-methyl-5-nitrobenzene |

InChI |

InChI=1S/C9H7NO2/c1-3-8-4-7(2)5-9(6-8)10(11)12/h1,4-6H,2H3 |

InChI-Schlüssel |

QGPBZZQFHZPXDT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1)[N+](=O)[O-])C#C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Ethynyl-3-methyl-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The typical synthetic route includes:

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethynyl-3-methyl-5-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as organolithium or Grignard reagents.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

Reduction: 1-Ethynyl-3-methyl-5-aminobenzene.

Substitution: Various substituted benzene derivatives.

Oxidation: 1-Ethynyl-3-carboxy-5-nitrobenzene.

Wissenschaftliche Forschungsanwendungen

1-Ethynyl-3-methyl-5-nitrobenzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Ethynyl-3-methyl-5-nitrobenzene involves its interaction with various molecular targets and pathways:

Electrophilic Aromatic Substitution: The nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to electrophilic attack.

Nucleophilic Substitution: The ethynyl group can act as a nucleophile, participating in substitution reactions.

Reduction and Oxidation: The nitro and methyl groups can undergo redox reactions, altering the compound’s chemical properties and reactivity.

Vergleich Mit ähnlichen Verbindungen

1-Ethoxy-3-methyl-5-nitrobenzene

Key Structural Differences :

- The ethoxy group (-OCH₂CH₃) replaces the ethynyl group at the 1-position.

- Ethoxy is a weaker electron-donating group compared to the ethynyl group, which can act as both an electron-withdrawing and π-bond-rich substituent.

3-Methyl-5-nitrobenzene Derivatives

Substituent positioning significantly impacts electronic and steric effects:

- Electron-Withdrawing vs. Donating Groups: The nitro group at the 5-position deactivates the ring, directing electrophilic substitution to meta/para positions relative to itself.

Other Nitroaromatic Ethynyl Compounds

- 1-Ethynyl-4-nitrobenzene :

- Lacks the methyl group, reducing steric hindrance. This may enhance reactivity in cross-coupling reactions but decrease thermal stability.

- 1-Ethynyl-3-nitrobenzene :

- The nitro group at the 3-position (instead of 5) alters regioselectivity in further functionalization.

Data Table: Comparative Properties of Selected Analogs

Research Findings and Gaps

- Synthetic Challenges : Ethynyl groups often require stringent conditions (e.g., inert atmospheres, low temperatures) to prevent side reactions like polymerization.

- Thermal Stability : Nitro groups can introduce explosive risks under high heat, particularly in combination with ethynyl moieties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.